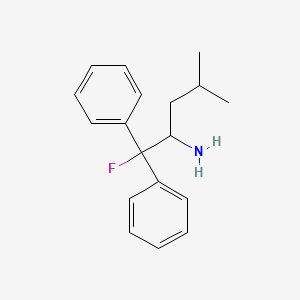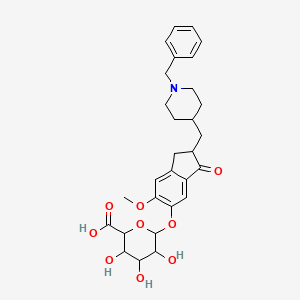
2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1-Boc-4-pipéridinyl)-2-oxoacétaldéhyde est un composé chimique doté d'une structure complexe qui comprend un cycle pipéridine et un groupe protecteur tert-butoxycarbonyle (Boc). Ce composé est souvent utilisé en synthèse organique et en recherche pharmaceutique en raison de sa réactivité unique et de ses propriétés structurelles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante consiste à faire réagir la 4-pipéridone avec du dicarbonate de di-tert-butyle pour former la pipéridone protégée par le Boc, qui est ensuite oxydée pour introduire le groupe oxoacétaldéhyde .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais elles sont adaptées pour traiter des quantités plus importantes. Le processus implique un contrôle minutieux des conditions de réaction afin de garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1-Boc-4-pipéridinyl)-2-oxoacétaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique.
Réduction : Le groupe oxo peut être réduit en groupe hydroxyle.
Substitution : Le groupe Boc peut être éliminé en milieu acide pour donner l'amine libre.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : L'acide trifluoroacétique est couramment utilisé pour éliminer le groupe protecteur Boc.
Principaux produits formés
Oxydation : Acide 2-(1-Boc-4-pipéridinyl)-2-oxoacétique.
Réduction : 2-(1-Boc-4-pipéridinyl)-2-hydroxyacétaldéhyde.
Substitution : 2-(4-pipéridinyl)-2-oxoacétaldéhyde.
Applications De Recherche Scientifique
Le 2-(1-Boc-4-pipéridinyl)-2-oxoacétaldéhyde a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Utilisé dans l'étude des mécanismes enzymatiques et des interactions protéines-ligands.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 2-(1-Boc-4-pipéridinyl)-2-oxoacétaldéhyde implique sa réactivité avec les nucléophiles et les électrophiles. Le groupe Boc fournit une protection stérique, ce qui permet des réactions sélectives au niveau de la partie oxoacétaldéhyde. Le composé peut former des liaisons covalentes avec les molécules cibles, ce qui influence leur activité et leur fonction.
Mécanisme D'action
The mechanism of action of 2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde involves its reactivity with nucleophiles and electrophiles. The Boc group provides steric protection, allowing selective reactions at the oxoacetaldehyde moiety. The compound can form covalent bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(1-Boc-4-pipéridinyl)-2-oxo-benzimidazoline : Structure similaire, mais comprend un cycle benzimidazole.
Acide 2-(1-Boc-4-pipéridinyl)benzoïque : Contient un groupe acide benzoïque au lieu du groupe oxoacétaldéhyde.
1-(1-Boc-4-pipéridinyl)-4-iodopyrazole : Comprend un cycle iodopyrazole.
Unicité
Le 2-(1-Boc-4-pipéridinyl)-2-oxoacétaldéhyde est unique en raison de sa combinaison d'un cycle pipéridine protégé par le Boc et d'un groupe oxoacétaldéhyde. Cette structure offre un équilibre entre stabilité et réactivité, ce qui le rend précieux dans diverses applications de synthèse et de recherche.
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
tert-butyl 4-oxaldehydoylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)10(15)8-14/h8-9H,4-7H2,1-3H3 |
Clé InChI |
KIZQJTNRBQCPIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)
![Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)


![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)




